molecular formula C7H9F6NO5 B14670192 [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid CAS No. 51125-52-1

[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid

Cat. No.: B14670192
CAS No.: 51125-52-1
M. Wt: 301.14 g/mol
InChI Key: GSXWCWGRVLIELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dioxolane ring substituted with trifluoromethyl groups, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-bis(trifluoromethyl)-1,3-dioxolane with methanol in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The dioxolane ring may participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzimidazole: Shares the trifluoromethyl group but differs in the core structure.

    1-Boc-4-AP: Used as an intermediate in pharmaceutical synthesis, similar in its use as a building block.

Uniqueness

The uniqueness of [2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid lies in its combination of the dioxolane ring and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

51125-52-1

Molecular Formula

C7H9F6NO5

Molecular Weight

301.14 g/mol

IUPAC Name

[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid

InChI

InChI=1S/C6H6F6O3.CH3NO2/c7-5(8,9)4(6(10,11)12)14-2-3(1-13)15-4;2-1(3)4/h3,13H,1-2H2;2H2,(H,3,4)

InChI Key

GSXWCWGRVLIELI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CO.C(=O)(N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.